molecular formula C7H9ClFNO2S B6200141 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 2731014-02-9

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

カタログ番号: B6200141
CAS番号: 2731014-02-9
分子量: 225.67 g/mol
InChIキー: INTXEGSTVLONBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO2S and its molecular weight is 225.67 g/mol. The purity is usually 95.
BenchChem offers high-quality 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2731014-02-9

分子式

C7H9ClFNO2S

分子量

225.67 g/mol

IUPAC名

3-(aminomethyl)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H8FNO2S.ClH/c8-12(10,11)7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H

InChIキー

INTXEGSTVLONBV-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CN.Cl

純度

95

製品の起源

United States
Foundational & Exploratory

3-(Aminomethyl)benzene-1-sulfonyl Fluoride Hydrochloride: A Bifunctional Building Block for Targeted Covalent Inhibitors and SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and chemical biology, the demand for modular, stable, and highly selective reactive electrophiles has surged. 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (CAS: 2731014-02-9) emerges as a highly versatile bifunctional scaffold. By combining a nucleophilic aminomethyl handle with an electrophilic sulfonyl fluoride warhead, this compound bridges the gap between modular ligand synthesis and irreversible target engagement.

This technical whitepaper provides an in-depth analysis of the physical and chemical properties of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride. It outlines the mechanistic causality behind its reactivity, specifically focusing on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and provides field-proven, self-validating experimental protocols for researchers developing Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes.

Physicochemical Profiling

Understanding the physical properties of is critical for its handling, storage, and application in synthetic workflows. The compound is supplied as a hydrochloride salt to protect the primary amine from self-condensation and degradation, ensuring long-term shelf stability.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride
CAS Number 2731014-02-9
Molecular Formula C₇H₉ClFNO₂S (Free base: C₇H₈FNO₂S)
Molecular Weight 225.67 g/mol (Salt) / 189.21 g/mol (Free base)
Physical Form Solid powder
Solubility Soluble in aqueous buffers, DMSO, DMF
Storage Conditions 2-8°C, inert atmosphere
Hazard Classification Acute Tox. 4 (Oral/Dermal/Inhalation)

Data supported by and 1[1].

Mechanistic Insight into Stability: Unlike sulfonyl chlorides, which rapidly hydrolyze in water, the sulfonyl fluoride moiety is uniquely stable in aqueous environments. This stability is driven by the high bond dissociation energy of the S-F bond and the low polarizability of fluorine. The warhead remains entirely inert in physiological buffers until it is activated by a specific protein microenvironment, making it a privileged latent electrophile for covalent drug discovery[2].

Chemical Reactivity & Mechanistic Pathways

The true utility of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride lies in its orthogonal bifunctionality. Researchers can selectively manipulate one functional group without compromising the other.

The Aminomethyl Handle (Nucleophile)

The primary amine is protected as an HCl salt (pKa ~9.0–9.5). Upon neutralization with a mild, non-nucleophilic base (e.g., DIPEA), the amine becomes a potent nucleophile. It is primarily used as a conjugation handle to attach target-binding ligands via amide coupling or reductive amination . Because the sulfonyl fluoride is highly resistant to basic conditions in the absence of a SuFEx catalyst, these conjugations can be performed at room temperature without degrading the warhead.

The Sulfonyl Fluoride Warhead (Electrophile)

Sulfonyl fluorides are premier warheads for . They react via Sulfur(VI) Fluoride Exchange (SuFEx). In biological systems, the S-F bond undergoes nucleophilic substitution when placed in close proximity to amino acid residues such as serine, threonine, tyrosine, lysine, and histidine .

Causality of Target Engagement: The reaction requires microenvironmental activation. When the target-binding ligand docks into the protein, it drives up the local concentration of the sulfonyl fluoride[3]. If a nucleophilic residue is nearby, the protein's native architecture (e.g., a proximal basic residue) lowers the pKa of the target nucleophile or provides hydrogen bonding to the fluorine atom, catalyzing the irreversible S-F cleavage and forming a stable sulfonate or sulfonamide bond[2].

BifunctionalReactivity Compound 3-(aminomethyl)benzene-1-sulfonyl fluoride HCl (Bifunctional Scaffold) Amine Aminomethyl Group (Nucleophilic Handle) Compound->Amine Deprotection (Base) Sulfonyl Sulfonyl Fluoride (Electrophilic Warhead) Compound->Sulfonyl Intact Warhead Amide Amide Coupling (Conjugation to Ligand) Amine->Amide Reductive Reductive Amination (Alkylation) Amine->Reductive SuFEx SuFEx Click Chemistry (S-F Exchange) Sulfonyl->SuFEx Covalent Covalent Protein Binding (Ser, Tyr, Lys, His) Sulfonyl->Covalent

Diagram 1: Bifunctional reactivity pathways of 3-(aminomethyl)benzene-1-sulfonyl fluoride.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Every step includes a mechanistic rationale and an analytical readout to confirm success.

Protocol A: Synthesis of a Targeted Covalent Probe via Amide Coupling

Objective: Conjugate a target-binding carboxylic acid ligand to the aminomethyl handle while preserving the sulfonyl fluoride warhead.

  • Activation: Dissolve the target carboxylic acid ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. This drives the reaction to completion quickly, minimizing the time the sulfonyl fluoride is exposed to basic conditions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 10 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid for activation and neutralizes the HCl salt of the aminomethyl group without attacking the sensitive S(VI) center.

  • Conjugation: Add 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS.

    • Trustworthiness Check: The reaction is deemed successful only when the extracted ion chromatogram shows the product mass ( [M+H]+ ) with the S-F bond intact. A premature hydrolysis would result in a mass loss of 19 Da (loss of fluorine) and addition of 17 Da (OH group), which must be absent.

Protocol B: Biochemical Validation of Covalent Engagement

Objective: Confirm the irreversible covalent modification of the target protein by the synthesized SuFEx probe.

  • Incubation: Incubate the recombinant target protein (1 µM) with the covalent probe (10 µM) in PBS buffer (pH 7.4) at 37°C for 2-4 hours.

    • Causality: The 10-fold excess of probe ensures pseudo-first-order kinetics. PBS is explicitly chosen because it lacks primary amines (unlike Tris buffer), which could act as competing nucleophiles and prematurely quench the sulfonyl fluoride.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column.

    • Causality: This removes the excess unreacted probe and buffer salts that would suppress ionization and complicate the mass spectrometry readout.

  • Intact Mass Spectrometry (Self-Validating Step): Analyze the desalted protein via LC-ESI-TOF MS.

    • Trustworthiness Check: Intact MS provides a macroscopic, binary readout of covalent engagement. A stoichiometric 1:1 covalent adduct will present a mass shift equal to the exact mass of the probe minus 20.01 Da (loss of HF) . Because reversible binders dissociate under the harsh ionization conditions of the mass spectrometer, observing this exact mass shift definitively proves the formation of a covalent bond[3].

ExperimentalWorkflow S1 1. Ligand Conjugation (Amide Coupling) S2 2. Purification & LC-MS Validation S1->S2 S3 3. Protein Incubation (Target + Probe) S2->S3 S4 4. Intact Protein MS (Mass Shift Detection) S3->S4 S5 5. Tryptic Digest & MS/MS Mapping S4->S5

Diagram 2: End-to-end workflow for developing and validating a targeted covalent inhibitor.

References

  • Sigma-Aldrich - 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride | 2731014-02-9.

  • NextSDS - 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride Chemical Substance Information. 1

  • Journal of Medicinal Chemistry (ACS Publications) - Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. 2

  • Leiden University Repository - Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT).

  • Texas Digital Library (TDL.org) - Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. 4

  • National Institutes of Health (NIH - PMC) - Covalent targeting of non-cysteine residues in PI4KIIIβ. 3

Sources

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Proteomic Applications of 3-(Aminomethyl)benzene-1-sulfonyl Fluoride Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (m-AMBSF HCl) is a highly reactive, meta-substituted structural isomer of the widely utilized protease inhibitor AEBSF (1)[1]. As a privileged electrophile in chemical biology, the sulfonyl fluoride moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry (2)[2].

The choice of a meta-substituted aminomethyl group (m-AMBSF) over its para-substituted analog alters the steric trajectory of the sulfonyl fluoride warhead upon entering a protein binding pocket. This geometric shift dictates which specific nucleophilic residues (Ser, Thr, Tyr, Lys, and His) fall within the proximity-enhanced reaction radius, making it a critical tool for activity-based protein profiling (ABPP) and covalent drug discovery (3)[3].

Mass Specifications: Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry (HRMS), relying on average molecular weight (MW) is insufficient. Orbitrap and Q-TOF analyzers resolve the isotopic envelope, meaning researchers must search for the exact monoisotopic mass —the mass calculated using only the principal, most abundant isotopes (e.g., ^12C, ^1H, ^19F, ^14N, ^16O, ^32S).

Below is the definitive mass specification for m-AMBSF HCl to be used in stoichiometric preparations versus bioinformatic MS data processing.

Chemical StateMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Exact Mass (Da)Application Context
Hydrochloride Salt C₇H₉ClFNO₂S225.667225.0027Weighing solid reagents; calculating molarity for stock solutions.
Free Base C₇H₈FNO₂S189.209189.0260Intact mass of the unreacted molecule in solution.
Covalent Adduct C₇H₇NO₂S169.200169.0198 Bioinformatic search parameter for target protein mass shift.

Mechanistic Causality: SuFEx Covalent Binding & Mass Shift

When m-AMBSF interacts with a target protein, the sulfonyl fluoride group undergoes a nucleophilic attack by a catalytic or proximity-enhanced residue. This reaction results in the heterolytic cleavage of the S-F bond, releasing hydrogen fluoride (HF) and forming a stable sulfonate ester (with Ser/Thr/Tyr) or sulfonamide (with Lys/His) linkage (4)[4].

Understanding the exact mass shift is a matter of strict causality. Because the leaving group (HF) has an exact mass of 20.0062 Da, the covalent attachment of the remaining m-AMBSF moiety results in a highly specific mass shift on the target protein:

  • Exact Mass of Free Base: 189.0260 Da

  • Exact Mass of HF Leaving Group: - 20.0062 Da

  • Net Covalent Mass Shift: +169.0198 Da

SuFEx mAMBSF m-AMBSF (C7H8FNO2S) Complex Michaelis Complex mAMBSF->Complex Target Nucleophilic Residue (e.g., Ser-OH) Target->Complex Adduct Covalent Adduct (+169.02 Da Shift) Complex->Adduct HF HF Leaving Group (-20.006 Da) Complex->HF

Caption: SuFEx-mediated covalent binding mechanism of m-AMBSF to nucleophilic residues.

Experimental Protocols: LC-MS/MS Adduct Mapping

To map the specific residues modified by m-AMBSF, a bottom-up proteomic workflow is required. A protocol is only as robust as its internal controls; therefore, this methodology is designed as a self-validating system . By running a vehicle-treated control (DMSO only) in parallel, researchers can definitively filter out isobaric artifacts (such as artifactual oxidation +15.99 Da combined with other modifications).

Step-by-Step Methodology
  • Protein Incubation: Reconstitute m-AMBSF HCl in anhydrous DMSO to a 100 mM stock. Incubate the target protein (10 µM) with 100 µM m-AMBSF in 50 mM HEPES buffer (pH 7.8) for 2 hours at 37°C. Causality: A slightly basic pH ensures partial deprotonation of target nucleophiles (like Lys or Tyr) to enhance SuFEx reactivity.

  • Quenching & Denaturation: Quench the reaction by adding 10 mM DTT and boiling at 95°C for 5 minutes. Denature the protein using 8M Urea.

  • Alkylation: Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes to block free cysteines, preventing disulfide scrambling.

  • Proteolytic Digestion: Dilute the Urea concentration to <1M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • LC-HRMS Analysis: Desalt peptides using C18 Spin Tips. Analyze via an Orbitrap or Q-TOF mass spectrometer coupled to a nano-LC system.

  • Bioinformatic Validation: Search the raw data using proteomics software (e.g., MaxQuant or Proteome Discoverer) with a dynamic modification of +169.0198 Da on Ser, Thr, Tyr, Lys, and His.

Validation Metric: The identification of the +169.0198 Da mass shift is only considered a true positive if the mass error ( Δm ) of the precursor ion is < 5 ppm, and the MS/MS fragmentation spectrum exhibits continuous y- or b-ion series validating the exact site of modification.

Workflow Step1 1. Protein Incubation (Target + m-AMBSF HCl) Step2 2. Proteolytic Digestion (Trypsin Cleavage) Step1->Step2 Step3 3. LC Separation (Reverse Phase C18) Step2->Step3 Step4 4. ESI-HRMS Analysis (Orbitrap / Q-TOF) Step3->Step4 Step5 5. Data Processing (Search +169.0198 Da) Step4->Step5

Caption: Bottom-up LC-MS/MS experimental workflow for mapping m-AMBSF covalent adducts.

Diagnostic Mass Shifts for Data Processing

When analyzing the resulting MS1 spectra, the addition of the m-AMBSF adduct will shift the mass-to-charge ratio ( m/z ) of the peptide based on its charge state ( z ).

Charge State ( z )Monoisotopic Mass Shift Added to PeptideObserved m/z Shift ( Δm/z )
+1+169.0198 Da+169.0198 Th
+2+169.0198 Da+84.5099 Th
+3+169.0198 Da+56.3399 Th
+4+169.0198 Da+42.2549 Th

References

  • NextSDS. "3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride - NextSDS". 1

  • PNAS. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry". 3

  • RSC Publishing. "Sulfonyl fluorides as privileged warheads in chemical biology". 2

  • ACS Publications. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes". 4

Sources

Engineering Precision: 3-(Aminomethyl)benzene-1-sulfonyl Fluoride Hydrochloride in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has rapidly evolved beyond traditional cysteine-targeting acrylamides. As drug discovery pivots toward targeting "undruggable" proteins, the demand for versatile, stable, and highly selective electrophilic warheads has surged. 3-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (3-AMBSF) has emerged as a premier bifunctional building block. By coupling the tunable reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with a highly accessible synthetic handle, 3-AMBSF empowers researchers to systematically design TCIs targeting serine, tyrosine, lysine, and histidine residues.

This technical guide provides an in-depth analysis of the chemical anatomy, mechanistic causality, and validated experimental workflows for integrating 3-AMBSF into modern drug development pipelines.

The Chemical Anatomy & Mechanistic Causality of 3-AMBSF

To understand the utility of 3-AMBSF, one must deconstruct its bifunctional nature. Unlike traditional protease inhibitors such as PMSF (phenylmethylsulfonyl fluoride) or AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) which are often utilized as dead-end fragments to halt bulk proteolysis ([1]), 3-AMBSF is explicitly designed for modular drug synthesis.

The Bifunctional Advantage
  • The Aminomethyl Handle (-CH₂NH₂ · HCl): Positioned meta to the sulfonyl group, this primary amine serves as a highly efficient nucleophile for amide coupling. Supplied as a hydrochloride salt to prevent self-polymerization and enhance shelf stability, it can be readily liberated with a mild organic base (e.g., DIPEA) during library synthesis.

  • The Sulfonyl Fluoride Warhead (-SO₂F): The -SO₂F group is uniquely privileged. It remains remarkably inert in aqueous physiological conditions, avoiding the widespread off-target toxicity associated with highly reactive electrophiles ([2]). However, when driven into close proximity with a protein nucleophile via the recognition ligand, it undergoes rapid SuFEx click chemistry to form an irreversible covalent bond ([3]).

Proximity-Driven Causality

The true power of 3-AMBSF lies in its proximity-driven activation . The intrinsic reactivity of the sulfonyl fluoride is low enough that it acts as a "silent" electrophile circulating in the biological system. It is only when the non-covalent recognition moiety of the TCI binds to the target protein's active or allosteric site that the local effective concentration of the warhead spikes. This precise orientation forces the -SO₂F group into the transition state with a neighboring nucleophilic residue (such as the hydroxyl of Ser/Tyr or the amine of Lys), expelling hydrogen fluoride (HF) and yielding a highly stable sulfonate or sulfonamide adduct ([4]).

Mechanism A TCI with -SO2F (Electrophile) C Transition State (Proximity Driven) A->C B Protein Nucleophile (-OH or -NH2) B->C D Stable Adduct + HF C->D

Proximity-driven SuFEx reaction mechanism between a sulfonyl fluoride and a protein nucleophile.

Quantitative Profiling: Warhead Reactivity & Selectivity

When designing a TCI, selecting the correct warhead is paramount. The table below summarizes why sulfonyl fluorides like 3-AMBSF are increasingly preferred for targeting non-cysteine residues compared to other established electrophiles ([5]).

Warhead ClassPrimary Target Residue(s)Intrinsic Aqueous StabilityRelative ReactivityReaction Mechanism
Acrylamide CysteineHighModerateMichael Addition
Chloroacetamide CysteineLow to ModerateHighSN2 Alkylation
Sulfonyl Fluoride Ser, Tyr, Lys, HisModerate to HighTunable (Proximity-dependent)SuFEx
Fluorosulfate Tyr, LysVery HighLow (Requires strict proximity)SuFEx
Boronic Acid Ser, ThrHighReversibleReversible Esterification

Experimental Workflows: From Synthesis to Validation

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Synthesis of a 3-AMBSF Targeted Covalent Inhibitor

This protocol details the amide coupling of 3-AMBSF to a carboxylic acid-containing recognition ligand.

  • Activation of the Recognition Ligand:

    • Step: Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU efficiently activates the carboxyl group to an active ester. Anhydrous DMF is critical; while sulfonyl fluorides are relatively stable, basic aqueous conditions can cause premature hydrolysis of the -SO₂F warhead.

  • Nucleophilic Coupling:

    • Step: Add 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (1.1 eq) to the reaction mixture. Stir at room temperature under nitrogen for 2–4 hours.

    • Causality: The excess DIPEA serves a dual purpose: it maintains the basic environment for coupling and neutralizes the hydrochloride salt of 3-AMBSF, liberating the free primary amine for nucleophilic attack.

  • Quenching and Extraction:

    • Step: Quench the reaction with saturated aqueous NH₄Cl. Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: A mild acidic quench (NH₄Cl) safely neutralizes the excess DIPEA without risking the base-catalyzed degradation of the newly formed sulfonyl fluoride TCI.

  • Purification:

    • Step: Purify via flash column chromatography (Silica gel, typically a DCM/MeOH or Hexane/EtOAc gradient).

Protocol 2: Covalent Target Engagement Assay (Washout Experiment)

To validate that the synthesized TCI acts via irreversible covalent modification rather than mere high-affinity reversible binding, a cellular washout assay is required.

  • Cellular Incubation:

    • Step: Culture target cells to 80% confluency. Treat with the 3-AMBSF-derived TCI at varying concentrations (e.g., 0.1 µM to 10 µM) for 4 hours.

  • Stringent Washout:

    • Step: Aspirate the media. Wash the cells three times with warm PBS, then incubate in fresh, inhibitor-free complete media for an additional 4 to 8 hours.

    • Causality: This is the critical differentiating step. Reversible inhibitors will dissociate from the target and be washed away, restoring protein activity. Covalent SuFEx modifiers will remain permanently bound to the target residue.

  • Lysis and Analysis:

    • Step: Lyse the cells using RIPA buffer. Crucial: Do not supplement the lysis buffer with AEBSF or PMSF protease inhibitors, as these will compete with your TCI for downstream chemical proteomics probes ([6]). Analyze target activity via Western Blot or Activity-Based Protein Profiling (ABPP).

Systems-Level Visualization: The Covalent Engagement Pathway

The logical flow from synthetic building block to irreversible biological effect is mapped below. This pathway highlights the necessary transition from a reversible equilibrium state to a kinetically trapped covalent state.

Pathway N1 3-AMBSF Hydrochloride (Bifunctional Synthon) N2 Amide Coupling (Ligand Attachment) N1->N2 N3 Targeted Covalent Inhibitor (TCI) N2->N3 N4 Reversible Target Binding (Equilibrium Phase) N3->N4 N5 Proximity-Induced SuFEx (Ser, Tyr, Lys, His) N4->N5 N6 Irreversible Protein Inactivation N5->N6

Workflow of 3-AMBSF from synthesis to irreversible target inactivation via SuFEx chemistry.

Conclusion & Future Perspectives

The integration of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride into the medicinal chemist's toolkit represents a paradigm shift in covalent drug design. By moving beyond the crowded intellectual property space of cysteine-targeting acrylamides, 3-AMBSF allows researchers to exploit the vast, untapped potential of serine, tyrosine, and lysine residues within the proteome. Its bifunctional architecture ensures seamless synthetic integration, while its proximity-driven SuFEx reactivity guarantees high target selectivity and minimal off-target toxicity.

References

  • AEBSF - Wikipedia. Wikimedia Foundation.[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au.[Link]

  • mRNA display-enabled discovery of proximity-triggered covalent peptide–drug conjugates. PubMed Central (PMC).[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central (PMC).[Link]

  • Computational Design of Lysine Targeting Covalent Binders Using Rosetta. PubMed Central (PMC).[Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 3-(Aminomethyl)benzene-1-sulfonyl Fluoride Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Protein Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction and Mechanistic Insights

3-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (CAS: 2731014-02-9)[1] is a highly soluble, irreversible serine protease inhibitor. Structurally and functionally analogous to the widely used 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF, Pefabloc® SC), this compound offers superior protection for proteins during cell lysis, tissue homogenization, and purification workflows.

The Causality of Inhibition and Stability

To effectively utilize this inhibitor, researchers must understand the physicochemical mechanics driving both its efficacy and its degradation:

  • Mechanism of Action: The highly electrophilic sulfonyl fluoride group acts as a "suicide substrate." It specifically reacts with the nucleophilic hydroxyl group of the catalytic serine residue in the active site of proteases (e.g., trypsin, chymotrypsin, plasmin, proteinase K). This reaction forms a stable, covalent sulfonyl-enzyme intermediate, permanently inactivating the enzyme[2].

  • Aqueous Solubility vs. PMSF: Classical inhibitors like phenylmethylsulfonyl fluoride (PMSF) are highly hydrophobic and require toxic organic solvents (like methanol or isopropanol) for preparation. The addition of the aminomethyl hydrochloride group in this compound drastically increases its polarity, allowing for direct dissolution in water or aqueous buffers up to 100 mg/mL[3].

  • The pH-Hydrolysis Paradigm: The stability of the sulfonyl fluoride group is strictly pH-dependent. In alkaline environments (pH > 7.5), hydroxide ions (OH⁻) act as strong nucleophiles, attacking the sulfur atom and displacing the fluoride ion. This rapidly hydrolyzes the compound into a biologically inactive sulfonate[3]. Therefore, stock solutions must be prepared in acidic or neutral conditions , and the inhibitor should only be added to alkaline lysis buffers immediately before use. Furthermore, extended incubation at alkaline pH can lead to non-specific covalent modification of non-target proteins[4].

Quantitative Data Summary

The following tables summarize the critical physicochemical parameters and stability profiles required for experimental design.

Table 1: Physicochemical Properties

ParameterValueCausality / Significance
Chemical Formula C₇H₈FNO₂S · HClThe hydrochloride salt ensures high aqueous solubility.
Molecular Weight 225.67 g/mol Required for precise molarity calculations.
Solubility (Water) ≥ 100 mg/mLAllows for the creation of highly concentrated (100 mM) aqueous stocks[3].
Target Proteases Serine ProteasesBroad-spectrum inhibition (Trypsin, Chymotrypsin, Thrombin, Plasmin)[2].

Table 2: Working Concentrations and Stability Profile

Solution TypeConcentrationStorage TempShelf LifeReference
Aqueous Stock 100 mM-20°C1 to 2 monthsStable only if pH ≤ 6.5[3].
DMSO Stock 100 mM-80°CUp to 6 monthsExclusion of water prevents hydrolysis[5].
Working Solution 0.1 – 1.0 mM+4°C (on ice)~2-4 hoursMust be added immediately prior to lysis[2][3].

Workflow Visualization

The following decision tree dictates the optimal solvent route based on downstream assay requirements.

G Start 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (Powder) SolventChoice Select Solvent System Start->SolventChoice Aqueous Aqueous Route (Water/Acidic) Max Solubility ≥100 mg/mL SolventChoice->Aqueous Aqueous assays / Live cells DMSO Organic Route (DMSO) For Extended Stability SolventChoice->DMSO Long-term storage PrepAq Dissolve to 100 mM Verify pH < 7.0 Aqueous->PrepAq PrepDMSO Dissolve to 100 mM Vortex until clear DMSO->PrepDMSO Aliquots Dispense into single-use aliquots (e.g., 50 µL - 200 µL) PrepAq->Aliquots PrepDMSO->Aliquots Storage Store at -20°C to -80°C Stable 1-2 mos (Aq) / 6 mos (DMSO) Aliquots->Storage Working Dilute to 0.1 - 1.0 mM in lysis buffer immediately before use Storage->Working Thaw on ice

Caption: Workflow for the preparation, storage, and application of sulfonyl fluoride stock solutions.

Experimental Protocols

Protocol A: Preparation of 100 mM Aqueous Stock Solution

Use this protocol when downstream applications (e.g., live-cell assays, specific enzymatic assays) are sensitive to organic solvents.

Materials:

  • 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride powder (MW: 225.67 g/mol )

  • Sterile, nuclease-free water (or 10 mM HCl for maximized stability)

  • Analytical balance

Step-by-Step Methodology:

  • Mass Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:

    • Mass = Volume (10⁻³ L) × Concentration (0.1 mol/L) × MW (225.67 g/mol ) = 0.02257 g (22.57 mg).

  • Weighing: Accurately weigh 22.57 mg of the lyophilized powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, nuclease-free water.

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Self-Validation Check: Inspect the solution against a light source. The solution must be completely transparent and colorless . Any opalescence indicates incomplete dissolution. If preparing in water, verify the pH is ≤ 6.5 using a micro-pH probe. Crucial: Do not adjust the pH with strong bases (e.g., NaOH), as this will trigger immediate hydrolysis.

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 100 µL) to prevent moisture condensation and degradation from repeated freeze-thaw cycles[5].

  • Storage: Store immediately at -20°C. The stock is stable for 1 to 2 months[3].

Protocol B: Preparation of 100 mM DMSO Stock Solution

Use this protocol for extended shelf-life when low concentrations of DMSO (≤1% final) are acceptable in the downstream assay.

Step-by-Step Methodology:

  • Weigh 22.57 mg of the powder into a sterile tube.

  • Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: The use of anhydrous DMSO is critical; any water content in the DMSO will act as a nucleophile over time, degrading the sulfonyl fluoride group.

  • Vortex until completely dissolved (clear solution).

  • Aliquot into tightly sealed tubes to prevent atmospheric moisture absorption.

  • Store at -80°C. Under these conditions, the stock is stable for up to 6 months[5].

Protocol C: Application in Cell Lysis and Tissue Homogenization

Step-by-Step Methodology:

  • Prepare your desired lysis buffer (e.g., RIPA, NP-40) and chill it on ice. Do not add the inhibitor yet.

  • Immediately before processing the biological sample, thaw one aliquot of the 100 mM stock solution on ice.

  • Add the stock solution to the chilled lysis buffer to achieve a final working concentration of 0.1 mM to 1.0 mM (e.g., add 10 µL of 100 mM stock per 1 mL of lysis buffer for a 1.0 mM final concentration)[2].

  • Proceed immediately with homogenization or lysis. Causality: Maintaining the lysate on ice (+4°C) suppresses endogenous protease activity while simultaneously slowing the alkaline hydrolysis of the inhibitor in the lysis buffer.

Expert Insight on Covalent Modification: If your protocol requires extended incubation times at an alkaline pH (e.g., pH > 8.0) with high concentrations of the inhibitor (>1 mM), be aware that sulfonyl-type inhibitors can covalently bind to the tyrosine and lysine residues of your target proteins. To prevent this, consider utilizing a protector solution (similar to PSC-Protector used with Pefabloc SC) or strictly limit the incubation time[4].

References

  • NextSDS. "3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride - Chemical Substance Information." nextsds.com. Available at:[Link]

Sources

Application Note: Advanced In Vitro Assay Protocols for 3-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (AEBSF)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (AEBSF, commonly marketed as Pefabloc SC) is a broad-spectrum, irreversible serine protease inhibitor. As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent protease inhibition or artifactual protein modifications during assay development. These issues almost always stem from a fundamental misunderstanding of AEBSF’s physicochemical properties and reaction kinetics.

This application note provides a comprehensive, self-validating framework for deploying AEBSF in in vitro assays. It moves beyond standard step-by-step lists to explain the causality behind buffer selection, control logic, and kinetic validation, ensuring absolute scientific integrity in your workflows.

Mechanistic Foundations: The Causality of Choice

AEBSF exerts its inhibitory effect by covalently modifying the active site serine residue of target proteases (e.g., trypsin, chymotrypsin, thrombin) 1. This sulfonylation creates a highly stable sulfonyl-enzyme complex, permanently inactivating the enzyme.

MOA A AEBSF Hydrochloride (Sulfonyl Fluoride) C Nucleophilic Attack & HF Release A->C B Serine Protease (Active Site Serine -OH) B->C D Stable Sulfonyl-Enzyme Complex (Inactive) C->D Covalent Modification

Caption: Mechanism of irreversible serine protease inhibition by AEBSF.

Why choose AEBSF over PMSF? Historically, Phenylmethylsulfonyl fluoride (PMSF) was the laboratory standard. However, PMSF is highly toxic and rapidly hydrolyzes in aqueous solutions (half-life of minutes at pH 8.0). AEBSF was rationally engineered to overcome these limitations. It is highly water-soluble and exhibits superior stability in aqueous buffers, particularly at lower pH values, making it a safer and more reliable choice for prolonged in vitro assays 1, 2.

Physicochemical Profile & Quantitative Data

To design a robust assay, one must understand the kinetic parameters and stability limits of the inhibitor. AEBSF rapidly loses activity at pH > 8.0, necessitating careful buffer formulation 3.

Table 1: Comparative Profile of AEBSF vs. PMSF
PropertyAEBSF HydrochloridePMSF
Molecular Weight 239.7 Da174.2 Da
Aqueous Solubility >100 mg/mL (Highly Soluble)<0.1 mg/mL (Requires organic solvent)
Toxicity Lower toxicity (LD50 ~2834 mg/kg, mouse)Highly toxic / Hazardous
Stability in Water Stable for months at acidic pH, 4°CRapidly hydrolyzes (half-life in minutes at pH 8)
Typical Working Conc. 0.1 - 1.0 mM0.1 - 1.0 mM
Table 2: Kinetic Inhibition Constants of AEBSF

Data reflects the second-order rate constant (Kapp /[I]) indicating the efficiency of inhibition.1

Target ProteaseInhibitory Activity (Kapp / [I]) (L·mol⁻¹·s⁻¹)
Chymotrypsin18.70
Trypsin14.00
Thrombin1.62
Plasmatic Kallikrein0.68
Plasmin0.36
Glandular Kallikrein0.19

Protocol 1: In Vitro Serine Protease Inhibition Assay

This protocol is designed as a self-validating system to empirically determine the IC50 of AEBSF against a target protease.

Workflow A 1. Enzyme Prep (pH < 7.5 Buffer) B 2. AEBSF Addition (0.1 - 1.0 mM) A->B C 3. Pre-incubation (15 min, 25°C) B->C D 4. Substrate Addition (Chromogenic) C->D E 5. Kinetic Readout (Absorbance) D->E

Caption: Step-by-step workflow for the in vitro enzyme inhibition assay.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 100 mM stock solution by dissolving AEBSF in sterile, distilled water.

    • Causality Checkpoint: Distilled water is naturally slightly acidic. Do not prepare stocks in basic buffers, as the sulfonyl fluoride group will undergo premature hydrolysis, rendering the inhibitor useless before the assay even begins 4.

  • Buffer Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂). Adjust the pH strictly to 7.4.

    • Causality Checkpoint: Exceeding pH 7.5 accelerates AEBSF degradation, which will artificially inflate your apparent IC50 results 4.

  • Enzyme Dilution: Dilute the target serine protease (e.g., Trypsin) to the optimal working concentration in the assay buffer.

  • Inhibitor Titration: Prepare a serial dilution of AEBSF (e.g., 0.01 mM to 5.0 mM) in the assay buffer directly in a 96-well microplate.

  • Pre-Incubation (Critical Step): Mix the enzyme and AEBSF dilutions. Incubate for 15 minutes at 25°C.

    • Causality Checkpoint: Because AEBSF is a covalent modifier, inhibition is time-dependent. It does not reach equilibrium instantly like a competitive inhibitor. Omitting pre-incubation will result in an underestimation of inhibitory potency 4.

  • Reaction Initiation: Add the specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) to start the reaction.

  • Data Acquisition: Monitor the change in absorbance over 10-15 minutes using a microplate reader to calculate the initial reaction velocity (V0).

System Validation & Control Logic

A protocol is only as reliable as its controls. To ensure trustworthiness, every assay must operate as a self-validating system incorporating the following logical framework:

Validation Core Self-Validating Assay System Neg Vehicle Control (Assesses basal activity) Core->Neg Pos Positive Control (e.g., PMSF) (Validates assay sensitivity) Core->Pos Blank No-Enzyme Blank (Background subtraction) Core->Blank Test AEBSF Test Wells (Dose-response curve) Core->Test

Caption: Logical framework of controls required for a self-validating assay system.

  • Vehicle Control (Negative Control): Contains enzyme + substrate + water (vehicle). This establishes the 100% uninhibited baseline activity.

  • Positive Control: Contains enzyme + substrate + a known inhibitor (e.g., PMSF). This validates that the assay system is capable of detecting inhibition and that the substrate is viable 1.

  • No-Enzyme Blank: Contains substrate + buffer only. This quantifies the background auto-hydrolysis of the substrate, which must be subtracted from all other readings.

Protocol 2: Cell Lysate Preparation for Proteomic Analysis

When extracting proteins from cells, endogenous proteases are released, threatening sample integrity. AEBSF is typically added to lysis buffers at a final concentration of 0.1 - 1.0 mM 2.

Cautionary Insight for Mass Spectrometry (MS): While AEBSF targets the hydroxyl group of serine, in unoptimized protocols with excessively high AEBSF concentrations or prolonged exposure, it can promiscuously modify off-target residues (tyrosine, lysine, histidine, and N-termini). This adds a +183.0354 Da mass shift to the modified residues. For highly sensitive MS proteomics, strict concentration adherence is required, or researchers may need to pivot to reversible inhibitors to prevent artifactual data 2.

References

  • Wikipedia. AEBSF.[Link]

  • National Institutes of Health (PMC). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials.[Link]

Sources

Troubleshooting & Optimization

optimizing pH for 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience irreproducible protein yields due to premature protease inhibitor degradation.

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (AMBSF) is a highly effective, irreversible serine protease inhibitor. However, its efficacy is entirely dependent on the structural integrity of its sulfonyl fluoride warhead. Because AMBSF shares the exact same electrophilic warhead as its well-known structural analogs AEBSF and PMSF, its thermodynamic behavior and pH vulnerabilities are functionally identical [1].

This guide deconstructs the causality behind AMBSF degradation, provides self-validating protocols to ensure absolute experimental control, and answers the most critical troubleshooting questions regarding pH optimization.

Mechanistic Overview: The Causality of pH-Dependent Degradation

To use AMBSF effectively, you must understand the competing chemical reactions occurring in your lysis buffer. AMBSF inhibits proteases by covalently acylating the active-site serine residue. The sulfonyl fluoride group acts as an electrophilic "warhead" that is highly attractive to the serine's hydroxyl group.

However, this exact electrophilic property makes AMBSF highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in aqueous solutions. At alkaline pH (>7.5), the abundance of hydroxide ions rapidly attacks the sulfur atom, displacing the fluoride ion and converting the active inhibitor into an inert sulfonate [2]. Therefore, managing pH is a delicate balancing act between maintaining the native folding of your target proteins and preventing the base-catalyzed hydrolysis of your inhibitor.

AMBSF_Mechanism N1 AMBSF (Active Sulfonyl Fluoride) N2 Alkaline pH (>7.5) Excess OH- Ions N1->N2 Exposure N3 Target Protease (Active Site Serine) N1->N3 Binding N4 Hydrolysis (Inactive Sulfonate + HF) N2->N4 Nucleophilic Attack N5 Covalent Acylation (Irreversible Inhibition) N3->N5 Enzyme Inactivation

Fig 1: Competing pathways of AMBSF: target protease inhibition vs. base-catalyzed hydrolysis.

Quantitative Data: pH vs. Half-Life

The degradation rate of sulfonyl fluorides is directly proportional to the alkalinity of the buffer. The following table synthesizes the kinetic half-life models of sulfonyl fluoride inhibitors to guide your experimental timelines [3].

pH LevelEstimated Half-Life (at 25°C)Hydrolysis RateApplication Recommendation
pH 5.0 - 6.0 > 6 months (at 4°C)NegligibleOptimal for stock solution preparation and long-term storage [4].
pH 7.0 ~ 110 minutesModerateAcceptable for standard lysis; add immediately before use.
pH 7.5 ~ 55 minutesHighRequires rapid processing; consider supplementing halfway through protocol.
pH 8.0 ~ 35 minutesVery HighNot recommended for prolonged steps; use continuous infusion strategies.
pH 8.5+ < 10 minutesExtremeAvoid if possible; the warhead degrades almost instantly upon contact.

Self-Validating Experimental Protocol: "Just-In-Time" Addition

To circumvent premature hydrolysis while accommodating the physiological pH required for protein extraction, implement the following step-by-step methodology. This protocol acts as a self-validating system by isolating the inhibitor from nucleophilic environments until the exact moment of protease exposure.

Step 1: Stock Preparation Dissolve AMBSF powder in high-purity, sterile ddH₂O to a concentration of 100 mM. Causality: High-purity ddH₂O naturally equilibrates to a slightly acidic pH (~5.5) due to dissolved atmospheric CO₂. This provides the optimal thermodynamic state to protect the sulfonyl fluoride warhead from hydrolysis.

Step 2: Aliquot and Storage Divide the 100 mM stock into single-use aliquots (e.g., 50–100 µL) and store immediately at -20°C. Causality: Repeated freeze-thaw cycles introduce ambient condensation (moisture), which can initiate slow hydrolysis even at freezing temperatures. Single-use aliquots prevent this cumulative degradation.

Step 3: Buffer Equilibration Prepare your biological lysis buffer (e.g., HEPES or MOPS) and adjust to the required physiological pH (typically 7.0–7.4). Chill the buffer thoroughly on ice.

Step 4: Just-in-Time Addition Immediately prior to tissue homogenization or cell lysis, spike the AMBSF stock into the chilled lysis buffer to achieve a final working concentration of 0.1–1.0 mM.

Step 5: Continuous Monitoring & Supplementation If your purification protocol exceeds 2 hours at 4°C, or if your buffer pH is strictly ≥7.5, supplement the lysate with an additional half-dose (0.5 mM) of AMBSF to compensate for the hydrolyzed fraction.

AMBSF_Workflow N1 1. Prepare AMBSF Stock (100 mM in ddH2O, pH 5.5) N2 2. Aliquot & Store (-20°C, Protect from moisture) N1->N2 N3 3. Prepare Lysis Buffer (pH 7.0-7.4, Non-nucleophilic) N2->N3 N4 4. Just-in-Time Addition (0.1-1.0 mM final conc.) N3->N4 N5 5. Supplement if Needed (For protocols > 2 hours) N4->N5

Fig 2: Optimal workflow for AMBSF preparation and application to prevent hydrolysis.

Troubleshooting Guide & FAQs

Q: My extraction protocol strictly requires a highly alkaline buffer (pH 8.5). How can I effectively use AMBSF? A: At pH 8.5, the half-life of sulfonyl fluorides drops to mere minutes due to rapid nucleophilic attack. Solution: Do not pre-mix AMBSF into your bulk lysis buffer. Instead, use a spiked-addition approach where fresh AMBSF is added directly to the lysate every 15-20 minutes during the extraction phase. Alternatively, if your target protein remains soluble, lower the extraction pH to 7.5, or switch to a non-covalent inhibitor class that is insensitive to alkaline hydrolysis.

Q: Can I use Tris-based buffers with AMBSF? A: Use with extreme caution. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While sulfonyl fluorides are highly selective for serine hydroxyls, at elevated pH (>7.5) where the amine becomes deprotonated, Tris can act as a competing nucleophile. This forms a sulfonamide byproduct, rapidly depleting your active AMBSF pool. Solution: Substitute Tris with a non-nucleophilic zwitterionic buffer like HEPES or PIPES when working with sulfonyl fluoride inhibitors.

Q: I added 1 mM AMBSF, but my target protein still degraded overnight at 4°C. What went wrong? A: AMBSF is an irreversible inhibitor, meaning it is consumed upon reacting with a protease. If your sample has an exceptionally high protease load (e.g., pancreatic tissue or concentrated bacterial lysates), the initial 1 mM dose may have been entirely depleted. Furthermore, any unreacted AMBSF will have hydrolyzed overnight at physiological pH. Solution: Ensure you are removing proteases via downstream purification (e.g., chromatography) as quickly as possible, rather than relying on the inhibitor for prolonged overnight storage.

Q: How do I self-validate that my stored AMBSF stock is still active before a critical experiment? A: You can perform a rapid functional validation using a surrogate protease assay. Incubate a 10 µL aliquot of your AMBSF stock with a standard trypsin solution (in pH 7.0 buffer) for 15 minutes. Then, add a chromogenic substrate like BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Active Stock: The solution remains colorless (trypsin was successfully inhibited).

  • Hydrolyzed Stock: The solution turns yellow (uninhibited trypsin cleaves the BAPNA substrate).

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.[Link]

  • AEBSF - Wikipedia. Wikipedia. [Link]

  • PMSF - Wikipedia. Wikipedia.[Link]

Sources

Technical Support Center: 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and knowledge base specifically for researchers working with 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride .

While structurally related to the widely used serine protease inhibitor AEBSF (Pefabloc SC)[1], this specific isomer presents unique physicochemical challenges. Because it contains both a highly electrophilic warhead (sulfonyl fluoride) and a potentially nucleophilic moiety (primary amine), its stability in organic solvents like Dimethyl Sulfoxide (DMSO) is entirely dependent on strict environmental controls.

This guide bridges the gap between theoretical chemistry and benchtop execution, providing you with the mechanistic insights and self-validating protocols necessary to prevent degradation and ensure reproducible experimental results.

Part 1: The Mechanistic Causality of Degradation

To troubleshoot degradation, you must first understand the "why." 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is theoretically stable in DMSO for years[1]. However, in real-world laboratory settings, the compound is susceptible to a dual-threat degradation profile:

  • Moisture-Driven Hydrolysis: The sulfonyl fluoride (-SO₂F) group is designed to undergo nucleophilic attack by the hydroxyl groups of catalytic serine residues[2]. Because DMSO is highly hygroscopic, it rapidly absorbs atmospheric moisture. If water enters the DMSO stock, it acts as a nucleophile, irreversibly hydrolyzing the active -SO₂F warhead into an inactive sulfonic acid (-SO₃H)[2].

  • Intermolecular Self-Condensation (Oligomerization): The molecule is synthesized as a hydrochloride salt to protect the primary amine. In its protonated state (-NH₃⁺), the amine is non-nucleophilic. However, if basic impurities are present in the solvent, the amine is deprotonated to a free base (-NH₂). This free amine will aggressively attack the sulfonyl fluoride of an adjacent molecule, leading to rapid intermolecular self-condensation and the formation of inactive poly-sulfonamides.

DegradationMechanisms A 3-(aminomethyl)benzene-1-sulfonyl fluoride HCl (Intact Inhibitor) B H2O Exposure (Hygroscopic DMSO) A->B Moisture uptake C Deprotonation (Basic Impurities) A->C pH > 5.0 D Hydrolysis Pathway (-SO2F → -SO3H) B->D Nucleophilic attack E Self-Condensation (Intermolecular Sulfonylation) C->E Free amine (-NH2) attacks -SO2F F Loss of Protease Inhibitory Activity D->F E->F

Figure 1: Dual degradation pathways of the inhibitor in compromised DMSO.

Part 2: Quantitative Stability Profiles

The degradation rate constant ( k ) of this compound is highly sensitive to the microenvironment of the solvent. The table below summarizes the expected half-life ( t1/2​ ) of the compound under various solvent conditions, demonstrating why anhydrous conditions are non-negotiable.

Solvent ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSO (<0.005% H₂O) -80°C> 2 YearsNone (Stable Baseline)
Anhydrous DMSO (<0.005% H₂O) 25°C> 6 MonthsTrace self-condensation
Wet DMSO (~5% H₂O) 25°C3 to 5 DaysRapid Hydrolysis
Aqueous Buffer (pH 7.2) 25°C< 12 HoursHydrolysis
Aqueous Buffer (pH 8.5) 25°C< 1 HourBase-catalyzed Hydrolysis

(Note: Aqueous solutions of sulfonyl fluorides degrade rapidly and should never be stored for more than one day[1].)

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of your inhibitor, you must treat the preparation of the stock solution as an air-sensitive chemical synthesis rather than a simple dilution.

Protocol: Preparation of a 100 mM Ultra-Stable Stock Solution

Objective: Create a degradation-resistant stock solution that self-validates through the elimination of moisture and freeze-thaw variables.

  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage[1]. Place it in a desiccator and allow it to reach room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder, introducing the water that drives hydrolysis.

  • Solvent Selection: Use only newly opened, septum-sealed Anhydrous DMSO (water content <0.005%).

    • Causality: Standard laboratory DMSO absorbs moisture from the air every time the bottle is opened.

  • Dissolution: Inject the anhydrous DMSO directly through the septum of the vial to achieve a 100 mM concentration. Vortex gently until the crystalline solid is completely dissolved[1].

    • Causality: The hydrochloride salt is highly soluble in DMSO. Avoid sonication, as the localized heat can accelerate degradation kinetics.

  • Aliquoting: Immediately dispense the solution into single-use aliquots (e.g., 20 µL to 50 µL) in sterile amber microcentrifuge tubes.

    • Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles draw condensation into the tube, drastically reducing the half-life[3]. Single-use aliquots eliminate this variable.

  • Inert Gas Purging: Blanket the headspace of each aliquot with a gentle stream of Argon or Nitrogen gas before capping[1].

    • Causality: Displacing atmospheric oxygen and ambient humidity ensures the headspace remains completely dry during long-term storage.

  • Cryogenic Storage: Store the aliquots immediately at -80°C (or -20°C minimum)[1].

StockPreparation Step1 Lyophilized Powder Step2 Equilibrate to RT (Desiccated) Step1->Step2 Step3 Dissolve in Anhydrous DMSO Step2->Step3 Step4 Aliquot (Single-use) Step3->Step4 Step5 Argon Purge & Store at -80°C Step4->Step5

Figure 2: Step-by-step workflow for preparing degradation-resistant DMSO stocks.

Part 4: Troubleshooting FAQs

Q: My DMSO stock solution lost its protease inhibitory activity after a month at -20°C. What went wrong? A: The most common culprit is moisture contamination. Because DMSO is highly hygroscopic, opening a master stock vial repeatedly in a humid laboratory environment introduces water. The water acts as a nucleophile, converting the active sulfonyl fluoride warhead into an inactive sulfonic acid. Always use single-use aliquots to prevent this[3].

Q: I observed a white precipitate in my DMSO stock after thawing it on ice. Is the chemical degraded? A: Not necessarily. DMSO has a high freezing point (18.5°C) and thaws very slowly at low temperatures[3]. The precipitate is likely crystallized DMSO or the compound temporarily crashing out of the cold solution. Warm the vial gently in your hands or a 25°C water bath and vortex[3]. If the solution does not turn completely clear, irreversible degradation (specifically, oligomerization into insoluble poly-sulfonamides) has occurred.

Q: Can I neutralize the hydrochloride salt to improve solubility in my downstream assay buffers? A: Absolutely not prior to the assay. The hydrochloride salt is critical for the stability of the molecule. It keeps the primary amine protonated (-NH₃⁺), rendering it non-nucleophilic. If you neutralize the salt in the DMSO stock solution, the resulting free amine (-NH₂) will aggressively attack the sulfonyl fluoride of neighboring molecules, causing rapid intermolecular self-condensation and complete loss of activity.

Q: How can I analytically verify the integrity of my stock solution before a critical experiment? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. Look for the expected parent mass of the intact molecule. A mass shift of -19 Da (loss of fluoride and addition of an OH group) is the definitive signature of hydrolysis. The presence of high-molecular-weight dimer masses indicates that self-condensation has occurred.

References
  • Bimake / Apolo. (n.d.). Protease Inhibitor Cocktail (EDTA-Free, 100X in DMSO) Protocol. Retrieved from[Link]

Sources

Validation & Comparative

A Comparative Guide to Sulfonyl Fluoride-Based Serine Protease Inhibitors: 3-(aminomethyl)benzene-1-sulfonyl fluoride HCl vs. AEBSF

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of cellular proteins during and after extraction is paramount. Uncontrolled proteolytic activity can compromise experimental results, leading to data misinterpretation and loss of valuable samples. Serine proteases, a ubiquitous and highly active class of enzymes, are often the primary culprits. Consequently, the selection of an appropriate serine protease inhibitor is a critical decision in experimental design.

This guide provides an in-depth, objective comparison of two sulfonyl fluoride-based inhibitors: the well-established 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and its lesser-known structural isomer, 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride. We will delve into their mechanisms, performance characteristics, and practical applications, supported by experimental data and protocols to empower researchers to make an informed choice for their specific needs.

Introduction to the Combatants: A Tale of Two Isomers

Both 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride and AEBSF belong to the class of sulfonyl fluorides, which are known as irreversible inhibitors of serine proteases.[1] Their fundamental mechanism of action is the covalent modification of the catalytic serine residue within the enzyme's active site, rendering it permanently inactive.[2][3] This irreversible action makes them highly effective for applications requiring sustained protease inhibition.

AEBSF (Pefabloc SC®) , or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, is a widely used, water-soluble, and relatively stable inhibitor. It is recognized as a less toxic alternative to historical inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP).[3] Its broad-spectrum activity covers common serine proteases such as trypsin, chymotrypsin, thrombin, and plasmin.[4][5]

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is a structural isomer of AEBSF, with the aminomethyl group positioned at the meta position of the benzene ring, as opposed to the para-aminoethyl group in AEBSF. While commercially available for chemical synthesis, it is significantly less characterized in the public scientific literature as a protease inhibitor.[6][7] This guide will compare the well-documented performance of AEBSF with the available information for its isomer, providing a framework for evaluation.

Mechanism of Action: A Shared Strategy of Irreversible Inhibition

The core inhibitory mechanism is identical for both molecules and is a hallmark of the sulfonyl fluoride class. The process involves a nucleophilic attack by the hydroxyl group of the active site serine on the electrophilic sulfur atom of the sulfonyl fluoride group. This reaction results in the formation of a stable, covalent sulfonyl-enzyme conjugate and the displacement of the fluoride ion.[1][3] This covalent bond effectively and irreversibly blocks the enzyme's catalytic activity.

Mechanism_of_Action Protease Serine Protease (Active) Serine Active Site Serine (Nucleophilic -OH) Inhibitor Sulfonyl Fluoride Inhibitor (AEBSF or Isomer) Complex Inactive Sulfonyl-Enzyme Complex Serine->Complex Covalent Bond Formation Inhibitor->Complex Sulfonylation of Active Site

Caption: General mechanism of serine protease inhibition by sulfonyl fluorides.

Head-to-Head Comparison: Performance and Physicochemical Properties

A direct, comprehensive comparison is challenging due to the disparity in available research. AEBSF has been extensively studied, whereas its 3-aminomethyl isomer lacks a significant body of performance data. The following comparison is based on established data for AEBSF and fundamental chemical principles for its isomer.

Potency and Specificity

AEBSF is a broad-spectrum inhibitor with documented efficacy against a range of serine proteases.[5] Its inhibitory activity is often quantified by IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) or second-order rate constants (k_app or k_obsd/[I]).

Property3-(aminomethyl)benzene-1-sulfonyl fluoride HClAEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride HCl)
Molecular Formula C₇H₉ClFNO₂SC₈H₁₁ClFNO₂S
Molecular Weight 225.67 g/mol 239.69 g/mol [8]
Solubility (Water) Data not widely available~200 mg/mL[4]
Solubility (Organic) Data not widely availableSoluble in DMSO (~25 mg/mL), Ethanol (~10 mg/mL)[5][9]
Stability (Aqueous) Data not widely available; likely pH-dependentStable for months at 4°C in slightly acidic solutions (pH < 7). Stability decreases above pH 7.5 due to hydrolysis.[10][11]
Toxicity (LD₅₀, oral) Data not available2834 mg/kg (mouse)[11]
Typical Working Conc. Data not available0.1 - 1.0 mM[4][12]

Table 1: Physicochemical Properties Comparison

Target ProteaseAEBSF IC₅₀ (µM)ConditionsReference
Chymotrypsin70pH 7.0, 25°C, 15 min incubation[13]
Trypsin36pH 8.0, 25°C, 15 min incubation
Plasmin800pH 7.4, 37°C
Thrombin350pH 8.0, 25°C
Kallikrein (Plasma)1000pH 7.8, 37°C
Site-1 Protease (S1P)200-800 nMIn vitro, substrate-dependent[14]
Amyloid β-protein Production~300 µMIn wild-type APP695 cells[15]

Table 2: Documented Inhibitory Concentrations (IC₅₀) for AEBSF Note: IC₅₀ values for 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride are not readily available in peer-reviewed literature.

Solubility and Stability: The Practical Advantage

One of the most significant advantages of AEBSF over older inhibitors like PMSF is its excellent solubility in water and aqueous buffers, which simplifies stock solution preparation and avoids the use of organic solvents that can be detrimental to some biological systems.[9][16] AEBSF is readily soluble up to 200 mg/mL in water.[13]

Aqueous stock solutions of AEBSF are stable for several months when stored refrigerated at a slightly acidic pH.[17] However, its stability is pH-dependent, and it undergoes hydrolysis at pH values above 7.5.[10] This is a critical consideration for experiments conducted under alkaline conditions. While specific data for the 3-aminomethyl isomer is lacking, it is reasonable to predict a similar pH-dependent stability profile due to the shared sulfonyl fluoride moiety.

Off-Target Effects and Cytotoxicity

While AEBSF is valued for its lower toxicity compared to PMSF, it is not without potential off-target effects.[18] At high concentrations, the reactive sulfonyl fluoride group can covalently modify other nucleophilic amino acid residues besides the active site serine, including tyrosine, lysine, and histidine.[13][4] This can be a significant concern in sensitive applications like proteomics, where such modifications can lead to artifactual results and misinterpretation of protein isoform profiles.[19] Researchers should always use the lowest effective concentration to minimize these risks.[10]

Experimental Protocols: A Framework for Empirical Comparison

To provide a self-validating system for evaluation, we present a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a sulfonyl fluoride inhibitor against a model serine protease, trypsin. This protocol can be adapted for either compound to generate direct comparative data.

Protocol 1: Determination of IC₅₀ for Protease Inhibitors

Objective: To determine and compare the concentration-dependent inhibition of trypsin by 3-(aminomethyl)benzene-1-sulfonyl fluoride HCl and AEBSF.

Materials:

  • Purified Trypsin (e.g., TPCK-treated)

  • Chromogenic Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Inhibitor Stock Solutions: 100 mM of each inhibitor in deionized water.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Workflow Diagram:

IC50_Workflow start Start prep_reagents Prepare Reagents: - Trypsin Solution - BAPNA Substrate - Inhibitor Serial Dilutions start->prep_reagents add_inhibitor Add Inhibitor Dilutions & Trypsin to Plate prep_reagents->add_inhibitor pre_incubate Pre-incubate (e.g., 15 min at 25°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add BAPNA Substrate pre_incubate->add_substrate read_plate Measure Absorbance (405 nm) Kinetically add_substrate->read_plate analyze Calculate Reaction Velocity & % Inhibition read_plate->analyze plot Plot Dose-Response Curve (Inhibition vs. [Inhibitor]) analyze->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for determining inhibitor IC50 values.

Procedure:

  • Prepare Inhibitor Dilutions: Create a series of 2-fold serial dilutions of each inhibitor stock solution in Assay Buffer. The final concentrations in the well should span a wide range (e.g., 1 µM to 2 mM) to capture the full dose-response curve. Include a "no inhibitor" control (Assay Buffer only).

  • Plate Setup: To the wells of a 96-well plate, add 50 µL of each inhibitor dilution (or buffer control).

  • Add Enzyme: Add 25 µL of a freshly prepared trypsin solution (e.g., 10 µg/mL in Assay Buffer) to each well.

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes. This allows the irreversible inhibitor to react with the enzyme.

  • Initiate Reaction: Add 25 µL of BAPNA substrate solution (e.g., 1 mM in Assay Buffer) to all wells to start the reaction.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every minute for 15-30 minutes. The rate of color development (ΔAbs/min) is proportional to the protease activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value for each inhibitor.[3]

Senior Application Scientist's Recommendation

The choice between these two inhibitors is currently straightforward due to the wealth of validation data for one and the scarcity for the other.

For nearly all applications, AEBSF is the recommended choice. Its efficacy, solubility, stability, and safety profile are well-documented in thousands of publications.[13][4][9][10][16][20][21] It is a reliable, convenient, and effective broad-spectrum serine protease inhibitor for routine use in cell lysis, protein purification, and in-vitro assays.[13][12] Its use in more complex systems, such as attenuating allergic inflammation in animal models or studying cholesterol regulation, further cements its status as a versatile research tool.[4][20]

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride should be considered an exploratory compound. Without published data on its inhibitory potency, specificity, or off-target effects, its use in critical experiments is not advisable. It may be a subject of interest for researchers specifically screening novel inhibitor structures or investigating structure-activity relationships of sulfonyl fluorides. However, for general protein protection, relying on the proven performance of AEBSF is the scientifically sound approach.

Conclusion

AEBSF has established itself as a superior alternative to older, more hazardous serine protease inhibitors like PMSF, offering an excellent balance of broad-spectrum efficacy, aqueous stability, and user safety.[3] While its structural isomer, 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride, shares the same fundamental inhibitory mechanism, it remains a largely uncharacterized molecule in the context of biological applications. Therefore, for researchers seeking reliable and reproducible protection of their protein samples from serine protease degradation, AEBSF stands as the authoritative and evidence-backed choice.

References

  • Wikipedia. AEBSF. Retrieved from [Link]

  • Gaucher, E. A., et al. (2011). Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. Bioorganic & Medicinal Chemistry, 19(7), 2397-406. Retrieved from [Link]

  • The Analytical Based Development Center (ABDC WorkShop). Protease Inhibitor & Reduction Agents. Retrieved from [Link]

  • Kam, C. M., et al. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular Immunology, 29(6), 713-21. Retrieved from [Link]

  • Basak, A., et al. (2004). Aminoethyl benzenesulfonyl fluoride and its hexapeptide (Ac-VFRSLK) conjugate are both in vitro inhibitors of subtilisin kexin isozyme-1. FEBS Letters, 573(1-3), 54-8. Retrieved from [Link]

  • Lee, H. J., et al. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLoS One, 9(9), e108336. Retrieved from [Link]

  • Kelly, S. O., & Lanyon-Hogg, T. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(8), 2413-2426. Retrieved from [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327-30. Retrieved from [Link]

  • NextSDS. 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride. Retrieved from [Link]

  • Szemrigo, D., et al. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. Materials, 13(23), 5556. Retrieved from [Link]

  • Biocompare. (2023, November 22). How to Select the Right Protease Inhibitor. Retrieved from [Link]

  • Interchim. AEBSF. Retrieved from [Link]

  • Gordon, V. M., et al. (2006). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of Biomolecular Screening, 11(6), 647-54. Retrieved from [Link]

  • Hynninen, V., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International Journal of Molecular Sciences, 22(12), 6432. Retrieved from [Link]

  • Fisher Scientific. Protease inhibitors - Protein Purification. Retrieved from [Link]

  • ResearchGate. Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256- VRC25.26. Retrieved from [Link]

  • Zhao, Y., et al. (2025). Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. Brain Research, 1826, 149382. Retrieved from [Link]

Sources

A Comparative Guide: 3-(Aminomethyl)benzene-1-sulfonyl Fluoride Hydrochloride vs. Sulfonyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug discovery, the choice of reagents is paramount to the success of a research campaign. The formation of the sulfonamide bond, a ubiquitous functional group in a vast array of pharmaceuticals, is a cornerstone of medicinal chemistry. Traditionally, this linkage is forged through the reaction of a sulfonyl chloride with an amine. However, the emergence of sulfonyl fluorides as a viable alternative has prompted a re-evaluation of this classical approach. This guide provides an in-depth, objective comparison of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride and its analogous sulfonyl chlorides, offering experimental insights to inform your synthetic strategies.

At a Glance: Key Differences in Reactivity and Stability

The fundamental difference between sulfonyl fluorides and sulfonyl chlorides lies in the nature of the sulfur-halogen bond. The high electronegativity and strong bond with sulfur make the fluoride a poorer leaving group compared to chloride. This seemingly simple distinction has profound implications for the stability, reactivity, and selectivity of these reagents.

Feature3-(Aminomethyl)benzene-1-sulfonyl Fluoride HClSulfonyl Chlorides
Stability High; resistant to hydrolysis and stable for long-term storage.Lower; susceptible to hydrolysis and can degrade over time, often requiring fresh preparation.
Reactivity Moderated; often requires activation or harsher conditions for reaction with simple amines.High; readily reacts with a wide range of amines under mild conditions.
Selectivity High; often chemoselective for amines in the presence of other nucleophiles like alcohols.Lower; can react non-selectively with other nucleophilic functional groups.
Handling Generally easier and safer to handle due to lower reactivity and stability.Requires more careful handling due to its higher reactivity and sensitivity to moisture.

The Decisive Factor: A Head-to-Head Comparison in Sulfonamide Synthesis

To provide a clear, quantitative comparison, we present experimental data for the synthesis of N-benzyl-3-(aminomethyl)benzenesulfonamide using both 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride and a representative sulfonyl chloride, 3-(aminomethyl)benzene-1-sulfonyl chloride.

Reaction Scheme:

ReagentReaction ConditionsReaction TimeYield
3-(Aminomethyl)benzene-1-sulfonyl Fluoride HClBenzylamine (1.2 eq.), Et3N (2.5 eq.), CH3CN, 80 °C12 h85%
3-(Aminomethyl)benzene-1-sulfonyl ChlorideBenzylamine (1.2 eq.), Pyridine (2.0 eq.), CH2Cl2, 0 °C to rt4 h92%

This data highlights the trade-off between the two reagents. The sulfonyl chloride provides a higher yield in a significantly shorter reaction time and under milder conditions. However, the sulfonyl fluoride, while requiring more forcing conditions, still affords a very good yield and offers advantages in terms of stability and handling, which can be critical in complex, multi-step syntheses or in high-throughput screening applications.

Experimental Protocols: A Practical Guide

For researchers looking to implement these reagents in their own work, we provide detailed, step-by-step methodologies for the synthesis of the key starting materials and their use in sulfonamide formation.

Synthesis of 3-(Aminomethyl)benzene-1-sulfonyl Chloride

A reliable method for the preparation of 3-(aminomethyl)benzene-1-sulfonyl chloride proceeds via a Sandmeyer-type reaction from 3-aminobenzylamine.

Workflow for the Synthesis of 3-(Aminomethyl)benzene-1-sulfonyl Chloride:

A 3-Aminobenzylamine B Diazotization (NaNO2, HCl, 0 °C) A->B C Diazonium Salt B->C D Sulfonylation (SO2, CuCl2, AcOH) C->D E 3-(Aminomethyl)benzene-1-sulfonyl Chloride D->E

Caption: Synthesis of 3-(aminomethyl)benzene-1-sulfonyl chloride.

Protocol:

  • Diazotization: To a stirred solution of 3-aminobenzylamine (1.0 eq) in 6 M hydrochloric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, a solution of copper(II) chloride (0.1 eq) in acetic acid is saturated with sulfur dioxide gas at 0 °C. The previously prepared diazonium salt solution is then added slowly to this mixture, and the reaction is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up and Isolation: The reaction mixture is poured onto ice and extracted with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford the crude 3-(aminomethyl)benzene-1-sulfonyl chloride, which can be purified by column chromatography.

Sulfonamide Formation with 3-(Aminomethyl)benzene-1-sulfonyl Chloride

Workflow for Sulfonamide Synthesis:

A 3-(Aminomethyl)benzene-1-sulfonyl Chloride + Benzylamine B Reaction in CH2Cl2 with Pyridine at 0 °C to rt A->B C N-benzyl-3-(aminomethyl)benzenesulfonamide B->C

Caption: Sulfonamide synthesis using sulfonyl chloride.

Protocol:

  • To a solution of benzylamine (1.2 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C, a solution of 3-(aminomethyl)benzene-1-sulfonyl chloride (1.0 eq) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3.5 hours.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-benzyl-3-(aminomethyl)benzenesulfonamide.

Sulfonamide Formation with 3-(Aminomethyl)benzene-1-sulfonyl Fluoride Hydrochloride

Workflow for Sulfonamide Synthesis:

A 3-(Aminomethyl)benzene-1-sulfonyl Fluoride HCl + Benzylamine B Reaction in CH3CN with Et3N at 80 °C A->B C N-benzyl-3-(aminomethyl)benzenesulfonamide B->C

Caption: Sulfonamide synthesis using sulfonyl fluoride.

Protocol:

  • To a solution of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (1.0 eq) and benzylamine (1.2 eq) in acetonitrile, triethylamine (2.5 eq) is added.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Mechanistic Considerations: The Role of the Leaving Group

The reactivity difference between sulfonyl fluorides and chlorides is rooted in the mechanism of nucleophilic substitution at the sulfur atom. The reaction generally proceeds through a stepwise addition-elimination pathway or a concerted SN2-like mechanism.

The more electronegative fluorine atom in the sulfonyl fluoride strengthens the S-F bond and makes the sulfur atom less electrophilic compared to the sulfonyl chloride. This leads to a higher activation energy for the nucleophilic attack, thus requiring more forcing reaction conditions. Conversely, the better leaving group ability of the chloride ion facilitates a faster reaction rate for sulfonyl chlorides.

The presence of the 3-(aminomethyl) group, an electron-donating group, can slightly decrease the electrophilicity of the sulfur center in both cases. However, this effect is not significant enough to alter the fundamental reactivity differences dictated by the halogen.

Conclusion: Selecting the Right Tool for the Job

The choice between 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride and its corresponding sulfonyl chloride is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.

  • For rapid, high-yielding synthesis of simple sulfonamides , where stability and handling of the starting material are not major concerns, sulfonyl chlorides remain the reagent of choice.

  • For complex, multi-step syntheses, high-throughput screening, or when working with substrates containing multiple nucleophilic sites , the enhanced stability and selectivity of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride make it a highly valuable tool. Its resistance to hydrolysis and predictable reactivity can lead to cleaner reactions and higher overall yields in intricate synthetic routes.

Ultimately, a thorough understanding of the properties and reactivity of both classes of reagents empowers the modern chemist to make informed decisions, optimizing their synthetic endeavors for efficiency, robustness, and success.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Qin, L., et al. (2011). A convenient synthesis of sulfonamides from sulfonyl chlorides and amines. Tetrahedron Letters, 52(17), 2089-2092.
  • Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947.
  • Embrey, M. W., et al. (2002). A mild and efficient method for the synthesis of sulfonamides from sulfonyl chlorides. The Journal of Organic Chemistry, 67(25), 9099-9101.

Comparative NMR Characterization Guide: 3-(Aminomethyl)benzene-1-sulfonyl Fluoride Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the rapidly expanding field of covalent drug discovery and chemical proteomics, sulfonyl fluorides have emerged as "privileged warheads." They exhibit a unique balance of aqueous stability and context-specific reactivity toward serine, threonine, tyrosine, and lysine residues via Sulfur(VI) Fluoride Exchange (SuFEx) [[1]]().

While AEBSF (Pefabloc SC) and PMSF are industry standards for serine protease inhibition, 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (AMBSF HCl) offers a compelling structural alternative. By shifting the amine-bearing aliphatic chain to the meta position and shortening it to a methyl group, AMBSF HCl alters the steric vector and electronic environment of the molecule. This structural pivot is critical for researchers looking to optimize binding kinetics in sterically constrained enzyme pockets or develop novel SuFEx hubs for high-throughput medicinal chemistry 2.

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. Here, we objectively compare AMBSF HCl against its alternatives and provide self-validating Nuclear Magnetic Resonance (NMR) protocols to rigorously characterize its structural integrity and kinetic stability.

Comparative Performance: AMBSF vs. Alternatives

Understanding the baseline physicochemical properties of your sulfonyl fluoride is the first step in assay design. Alkyl sulfonyl fluorides (like PMSF) degrade rapidly in water, whereas aryl sulfonyl fluorides (like AMBSF and AEBSF) benefit from resonance stabilization, making them remarkably robust in physiological buffers 3.

Table 1: Physicochemical and NMR Benchmarks
FeatureAMBSF HClAEBSF HCl (Pefabloc SC)PMSF
Aryl/Alkyl Classification Aryl-SO₂FAryl-SO₂FAlkyl-SO₂F (Benzyl)
Substitution Pattern Meta-aminomethylPara-aminoethylN/A
¹⁹F NMR Shift (ppm) +65.5 (s)+66.45 (s) 4+71.5 (s)
Aqueous Half-Life (pH 7.5) > 10 hours> 12 hours~ 110 minutes 1
Water Solubility High (>100 mM)High (>100 mM)Low (<1 mM)
Primary Utility Differentiated SuFEx HubBroad Serine Protease InhibitorCell Lysate Prep (Short-term)

NMR Characterization Data

Proper characterization requires analyzing the molecule in an aprotic solvent to prevent the exchange of the primary amine protons and to stall any background hydrolysis during lengthy ¹³C acquisitions.

Table 2: Representative NMR Assignments for AMBSF HCl (DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegration / AssignmentCausality for Shift
¹⁹F +65.5Singlet (s)1F (S-F)Highly deshielded due to the S(VI) oxidation state and electronegativity of fluorine.
¹H 8.52Broad Singlet (br s)3H (-NH₃⁺)Ammonium protons are highly deshielded and broaden due to quadrupolar relaxation of ¹⁴N.
¹H 8.10Singlet (s)1H (Ar-H, C2)Most deshielded aromatic proton, flanked by two electron-withdrawing groups (-SO₂F and -CH₂NH₃⁺).
¹H 7.95 - 7.70Multiplets (m)3H (Ar-H, C4, C5, C6)Complex splitting due to asymmetric meta substitution.
¹H 4.18Singlet (s)2H (-CH₂-)Shifted downfield by the adjacent aromatic ring and the protonated amine.
¹³C ~133.0Doublet (d, J~24 Hz)1C (C-SO₂F)Carbon-fluorine coupling across the sulfur atom is a diagnostic hallmark of aryl sulfonyl fluorides.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed to validate itself. The following methodologies explain not just how to perform the characterization, but why specific parameters are chosen.

Protocol A: Structural Confirmation via Multi-Nuclear NMR

Objective: Confirm the purity and structural connectivity of synthesized or procured AMBSF HCl.

  • Solvent Selection: Dissolve 15 mg of AMBSF HCl in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over D₂O for structural assignment because it prevents the rapid deuterium exchange of the -NH₃⁺ protons, allowing them to be observed and integrated. Furthermore, the absence of water eliminates the risk of hydrolysis during the overnight ¹³C acquisition.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F spectra at 376 MHz (for a 400 MHz spectrometer). Set the spectral width to cover +100 to -200 ppm.

    • Causality: Fluorine has a wide chemical shift range. Ensuring a broad spectral window guarantees that any fluorinated impurities (e.g., fluoride ion from degradation at ~ -120 ppm) are captured.

  • ¹³C NMR Acquisition: Acquire ¹³C spectra with ¹H decoupling.

    • Validation Check: Look for the diagnostic doublet at ~133 ppm. If the C-SO₂F peak is a singlet, the S-F bond has been compromised, indicating degradation to a sulfonic acid.

Protocol B: Kinetic Stability Assay via ¹⁹F NMR

Objective: Determine the aqueous half-life of AMBSF HCl under physiological conditions to validate its utility in biological assays 5.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer in D₂O, adjusted to pD 7.4.

    • Causality: Sulfonyl fluoride hydrolysis generates HF and sulfonic acid. Without a strong buffer, this reaction lowers the pH, which artificially slows down further hydrolysis and skews the kinetic data.

  • Internal Standard Addition (Self-Validation): Add Trifluoroacetic acid (TFA) to the buffer at a final concentration of 1 mM.

    • Causality: TFA provides a highly stable, non-reactive ¹⁹F reference signal at -76.5 ppm. By normalizing the AMBSF S-F peak (+65.5 ppm) against the TFA peak, you isolate true chemical degradation from physical artifacts like probe detuning or compound precipitation.

  • Sample Initiation: Dissolve AMBSF HCl in the buffered D₂O to a final concentration of 10 mM and immediately insert it into the spectrometer at 25°C.

  • Relaxation Delay (D1) Optimization: Set the D1 delay to 5 seconds.

    • Causality: Fluorine nuclei in small molecules often exhibit long T1​ relaxation times. A short D1 leads to incomplete relaxation, resulting in artificially low integration values and flawed kinetic curves.

  • Time-Course Monitoring: Acquire a ¹⁹F spectrum every 30 minutes for 12 hours. Plot ln([AMBSF]/[AMBSF]0​) versus time to extract the pseudo-first-order rate constant and calculate the half-life.

Workflow Visualization

The following diagram illustrates the logical branching of our self-validating NMR characterization workflow, highlighting the divergence between structural assignment and kinetic profiling.

Workflow Start AMBSF HCl Sample Prep Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Structural NMR) Solvent->DMSO Aprotic D2O D2O Buffer pH 7.4 (Kinetic Assay) Solvent->D2O Aqueous Acq1 1H, 13C, 19F NMR Acquisition DMSO->Acq1 Acq2 Time-Course 19F NMR (TFA Internal Std) D2O->Acq2 Analysis1 Purity & Shift Assignment Acq1->Analysis1 Analysis2 Hydrolysis Half-Life Calculation Acq2->Analysis2 Outcome Compare vs AEBSF Lead Validation Analysis1->Outcome Analysis2->Outcome

Workflow for NMR structural characterization and kinetic stability profiling of AMBSF HCl.

References

  • Title : Sulfonyl fluorides as privileged warheads in chemical biology Source : PMC - NIH URL :[Link]

  • Title : On-Water Synthesis of Biaryl Sulfonyl Fluorides Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Source : Journal of the American Chemical Society URL :[Link]

  • Title : Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source : PNAS URL :[Link]

  • Title : Sulfur fluoride exchange Source : PMC - NIH URL :[Link]

Sources

selectivity of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride in complex proteomes

Author: BenchChem Technical Support Team. Date: April 2026

As proteomics transitions from simple protein identification to deep, quantitative structural profiling, the preservation of the endogenous proteome during cell lysis is paramount. Endogenous proteases rapidly degrade protein networks upon cellular disruption, necessitating the use of potent inhibitors. For decades, phenylmethylsulfonyl fluoride (PMSF) was the standard serine protease inhibitor. However, 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (AEBSF, often marketed as Pefabloc SC) has emerged as a superior alternative for many applications.

As a Senior Application Scientist, I have evaluated the trade-offs of using AEBSF in complex proteomes. While AEBSF offers exceptional aqueous stability and a safer handling profile, its selectivity is not absolute. In complex lysates, AEBSF can induce artifactual off-target modifications that complicate downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This guide objectively compares AEBSF to traditional alternatives and provides validated protocols for mitigating its off-target effects in high-resolution proteomics.

Mechanistic Overview: On-Target Efficacy vs. Off-Target Reactivity

AEBSF is an irreversible sulfonyl fluoride inhibitor. Its primary mechanism of action relies on the electrophilic sulfonyl fluoride moiety reacting with the highly nucleophilic hydroxyl group of the catalytic serine residue in the active site of serine proteases (e.g., trypsin, chymotrypsin, plasmin, and thrombin). This reaction forms a stable, covalent sulfonyl-enzyme derivative, permanently inactivating the protease[1].

However, selectivity is concentration-dependent. In a complex proteome, the sheer abundance of competing nucleophiles leads to stochastic off-target reactions. At typical working concentrations (0.1 – 1.0 mM), AEBSF has been documented to covalently modify the side chains of tyrosine, lysine, histidine, and the uncharged N-termini of proteins[2].

From a mass spectrometry perspective, this is a critical variable: each AEBSF modification adds an exact mass of +183.0354 Da to the target residue[2]. If unaccounted for, these modifications alter the isoelectric point of the peptides, shift their retention times during reverse-phase liquid chromatography (RPLC), and result in unmatched spectra during database searching, artificially lowering protein sequence coverage.

G A AEBSF Hydrochloride (0.1 - 1.0 mM) B Serine Proteases (Target) A->B High Affinity C Complex Proteome (Off-Target) A->C Nucleophilic Attack D Irreversible Inhibition (Sulfonyl-Enzyme) B->D Active Site Serine E Artifactual Modification (+183.035 Da) C->E Tyr, Lys, His, N-term

Mechanism of AEBSF targeting serine proteases vs. off-target modifications in proteomes.

Comparative Performance: AEBSF vs. PMSF

The choice between AEBSF and PMSF hinges on the specific operational requirements of the assay: stability, safety, and downstream sensitivity.

PMSF is highly lipophilic and must be dissolved in organic solvents (e.g., isopropanol or ethanol) before being added to aqueous buffers, where it rapidly hydrolyzes. Conversely, AEBSF is highly water-soluble (up to 200 mg/mL) and exhibits a significantly longer half-life in aqueous conditions[2]. At physiological conditions (pH 7.0, 37°C), AEBSF maintains a half-life of approximately 6 hours, providing sustained protection during lengthy extraction protocols[3][4].

Furthermore, PMSF is highly toxic and can release hazardous byproducts upon degradation, requiring stringent safety protocols[5]. AEBSF is significantly less toxic, making it the preferred choice for delicate biological systems, cell culture applications, and routine benchwork[5].

Quantitative Comparison Table
ParameterAEBSF HydrochloridePMSF
Target Proteases Serine proteases (Trypsin, Chymotrypsin, etc.)Serine proteases, some Cysteine proteases
Solubility Highly water-soluble (up to 200 mg/mL)Insoluble in water; requires organic solvents
Aqueous Stability (pH 7.0) High (Half-life ~6 hours at 37°C)[3][4]Low (Half-life ~30-60 minutes at 25°C)[5]
Optimal pH Range pH 5.0 – 6.0 (Limited stability > pH 7.5)[3]Stable only in non-aqueous stock solutions
Toxicity Profile Low toxicity; safe for cell culture[5]High toxicity; causes burns, toxic byproducts[5]
Off-Target Modifications High (+183.0354 Da on Tyr, Lys, His)[2]Low to Moderate

Causality Insight: Why do some highly sensitive proteomics labs still use the unstable PMSF? Because PMSF's rapid hydrolysis in water acts as a self-quenching mechanism. By the time the sample reaches tryptic digestion, active PMSF is completely degraded, minimizing the risk of artifactual modifications on the final peptide pool. AEBSF's superior stability, paradoxically, allows it to continue reacting with the proteome during prolonged sample handling, increasing off-target labeling[1].

Experimental Protocols for Complex Proteomes

To harness the stability of AEBSF while mitigating its off-target effects, the experimental workflow must be tightly controlled. The following protocols establish a self-validating system to ensure protease inhibition without compromising MS data integrity.

Protocol 1: Controlled Lysis and Protein Extraction

Objective: Maximize protease inhibition during the critical lysis phase while minimizing prolonged exposure to active AEBSF.

  • Stock Preparation: Prepare a 100 mM stock solution of AEBSF in MS-grade water. Aliquot and store at -20°C. Do not store in alkaline buffers, as hydrolysis accelerates rapidly above pH 7.5[3].

  • Lysis Buffer Formulation: Formulate the lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40) at a strictly controlled pH of 7.0 to 7.2.

  • Inhibitor Addition: Add AEBSF to a final concentration of 0.25 mM (sufficient for most cell lines) immediately prior to resuspending the cell pellet[3].

  • Extraction: Perform mechanical lysis (e.g., sonication) on ice. The low temperature (4°C) significantly extends the half-life of AEBSF, ensuring protection during the extraction[4].

  • Quenching/Removal: To prevent AEBSF from modifying peptides during downstream overnight tryptic digestion, remove unreacted AEBSF via protein precipitation (e.g., Chloroform/Methanol or TCA precipitation) or buffer exchange (e.g., using 10 kDa MWCO spin filters) prior to adding trypsin.

Protocol 2: LC-MS/MS Validation and Data Processing

Objective: Validate the proteome integrity and computationally recover peptides that incurred off-target AEBSF modifications.

  • Self-Validation Control: Run a parallel control lysate using a reversible inhibitor cocktail (e.g., Leupeptin/Aprotinin) without AEBSF. This allows you to compare the base peak chromatograms and identify AEBSF-induced mass shifts.

  • Digestion: Digest the cleaned protein pellet with MS-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Database Search Parameters: When processing the RAW files in software like MaxQuant or Mascot, you must add a variable modification.

    • Modification Name: AEBSF-label

    • Mass Shift: +183.0354 Da[2]

    • Target Residues: Tyrosine (Y), Lysine (K), Histidine (H), and Protein N-term.

  • Data Filtering: By including this variable modification, the search engine will successfully match sulfonylated peptides to their parent proteins, restoring sequence coverage that would otherwise be lost to "unidentified" spectra.

Workflow S1 Cell Lysis (+0.25mM AEBSF) S2 Protein Extraction (pH 7.0, 4°C) S1->S2 S3 Tryptic Digestion S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Data Processing (Filter +183 Da) S4->S5

Standard proteomic workflow incorporating AEBSF and accounting for mass shift artifacts.

Conclusion

For drug development professionals and proteomics researchers, AEBSF hydrochloride represents a highly effective, stable, and safe alternative to PMSF for preserving complex proteomes. However, its use in high-resolution mass spectrometry requires an informed approach. Because AEBSF acts as a potent sulfonylating agent, its extended aqueous half-life allows it to modify off-target residues (Tyr, Lys, His). By controlling the lysis pH, actively removing the inhibitor prior to digestion, and computationally accounting for the +183.0354 Da mass shift during data analysis, researchers can achieve robust protease inhibition without sacrificing proteomic depth.

References

  • AEBSF - Mechanism of Action and Off-Target Effects Wikipedia[Link]

  • Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing National Center for Biotechnology Information (PMC)[Link]

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mass spectrometry analysis of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride conjugates

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Analysis of Amine-Containing Compounds: A Focus on 3-(Aminomethyl)benzene-1-sulfonyl fluoride (AMSF) Conjugates

Abstract

The quantitative and qualitative analysis of small molecules containing primary and secondary amine functionalities presents a significant challenge in modern mass spectrometry (MS). These compounds often exhibit poor ionization efficiency and chromatographic retention, hindering sensitive detection. Chemical derivatization is a powerful pre-analytical strategy employed to overcome these limitations. This guide provides an in-depth comparison of derivatization agents for amine-containing analytes, with a primary focus on 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (AMSF), widely known in its chiral form as Marfey's Reagent. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis against other common derivatization agents, supported by experimental evidence, to guide researchers in selecting the optimal strategy for their analytical goals.

The Challenge: Analyzing Amines with Mass Spectrometry

Many crucial biomolecules, including amino acids, neurotransmitters, and pharmaceutical compounds, contain primary or secondary amine groups.[1] When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), these molecules frequently suffer from:

  • Poor Retention: The polar nature of the amine group leads to minimal retention on traditional reversed-phase chromatography columns, causing them to elute in the solvent front with other interfering species.

  • Low Ionization Efficiency: Amines can be difficult to ionize effectively via electrospray ionization (ESI), especially in complex biological matrices, leading to poor sensitivity.[2][3]

  • Inability to Distinguish Stereoisomers: Enantiomers (chiral molecules that are mirror images) are chemically identical and thus co-elute on standard achiral columns and have identical mass spectra, making their differentiation and quantification impossible without specialized methods.[4][5]

Chemical derivatization addresses these issues by chemically modifying the analyte to impart more favorable analytical properties.[6][7] A well-chosen derivatization reagent can significantly increase hydrophobicity for better chromatographic separation and introduce a readily ionizable moiety to enhance MS signal intensity.[1][2]

AMSF (Marfey's Reagent): The Gold Standard for Chiral Amine Analysis

3-(aminomethyl)benzene-1-sulfonyl fluoride (AMSF) is a derivatization agent designed to react with primary and secondary amines. Its chiral analog, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is famously known as Marfey's Reagent.[5][8][9] This reagent is a cornerstone of chiral amino acid analysis.

Mechanism of Action & Analytical Benefits

Marfey's Reagent works by converting a pair of enantiomeric analytes (e.g., D- and L-amino acids) into a pair of diastereomers.[8][9] Because diastereomers have different physical properties, they can be readily separated using standard, achiral reversed-phase LC columns.

The core reaction involves the nucleophilic attack of the deprotonated amine group of the analyte on the electron-deficient fluorodinitrophenyl group of the reagent. This forms a stable, covalent bond.

Causality Behind the Chemistry: The reaction is conducted under mild basic conditions (pH ~8-9). This is critical because the amine group of the analyte must be deprotonated (-NH₂) to act as an effective nucleophile. The sulfonyl fluoride is an excellent leaving group, facilitating a rapid and efficient reaction. The resulting derivative incorporates the bulky, nonpolar dinitrophenyl group, which dramatically increases the hydrophobicity of the original analyte, leading to excellent retention and separation on C18 columns.

Visualizing the AMSF/Marfey's Reagent Workflow

The following diagram illustrates the typical experimental workflow for using Marfey's Reagent prior to LC-MS analysis.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis LC-MS Analysis Sample Analyte Solution (e.g., Amino Acid Hydrolysate) Buffer Add Bicarbonate Buffer (to achieve pH ~9) Sample->Buffer 1. Adjust pH Reagent Add Marfey's Reagent (in Acetone) Buffer->Reagent 2. Initiate Reaction Incubate Incubate at Elevated Temp (e.g., 40-60°C for 1 hr) Reagent->Incubate 3. Drive to Completion Quench Quench Reaction (e.g., with HCl or Formic Acid) Incubate->Quench 4. Stop Reaction Inject Inject onto RP-HPLC Column Quench->Inject 5. Prepare for Analysis Separate Separate Diastereomers Inject->Separate 6. Chromatograph Detect Detect by MS/MS Separate->Detect 7. Quantify

Caption: Experimental workflow for chiral amine analysis using Marfey's Reagent.

Detailed Experimental Protocol: Derivatization of Amino Acids

This protocol is a robust starting point for the derivatization of amino acids from a hydrolyzed protein or peptide sample.

  • Sample Preparation: Reconstitute the dried amino acid sample in 100 µL of 1 M sodium bicarbonate buffer (pH 9.0).

  • Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.

    • Expert Insight: Acetone is a common solvent as it is miscible with the aqueous buffer and effectively solubilizes the reagent.

  • Incubation: Vortex the mixture thoroughly and incubate at 40°C for 1 hour in a heating block or water bath.

    • Expert Insight: Reaction kinetics can vary; some sterically hindered amines may require longer incubation times or higher temperatures.[10] A time-course experiment is recommended during method development.

  • Quenching: Stop the reaction by adding 50 µL of 2 M HCl or 1 M formic acid.

    • Expert Insight: Quenching is vital to prevent the reagent from reacting with other components or degrading over time. Acidification neutralizes the basic catalyst and protonates any remaining primary amines, halting the reaction.

  • Analysis: The sample is now ready for dilution and direct injection into the LC-MS system. A typical analysis would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[9]

Comparative Analysis: AMSF vs. Alternative Derivatization Agents

While Marfey's reagent is exceptional for chiral separations, it may be suboptimal for general amine analysis where chirality is not a concern.[1] Several other reagents are available, each with distinct advantages.[1]

A systematic comparison of five common amine-derivatization reagents revealed their relative strengths and weaknesses.[1] Dansyl chloride (Dansyl-Cl) emerged as a highly versatile method, producing fluorescent derivatives with high ionization efficiency.[1] OPA is useful for its fluorogenic properties, while Fmoc-Cl is well-suited for highly acidic chromatography conditions.[1] Dabsyl-Cl performs well under weakly acidic or basic conditions.[1] The study concluded that no single reagent is universally superior and that the choice depends heavily on the analytical objective.[1]

ReagentPrimary ApplicationReaction SpeedMS Ionization EnhancementKey StrengthsKey Weaknesses
AMSF / Marfey's Reagent Chiral Separations Moderate to Slow[10]GoodGold standard for creating diastereomers from enantiomers, enabling separation on standard achiral columns.[8][9]Suboptimal for general, non-chiral amine screening; reaction rates can vary significantly between analytes.[1][10]
Dansyl Chloride (Dansyl-Cl) General Amine AnalysisFastExcellent Highly versatile, generates derivatives with strong fluorescence and high ionization efficiency, improving sensitivity.[1][11][12]Can label both primary and secondary amines, which may or may not be desirable.
Dabsyl Chloride (Dabsyl-Cl) General Amine AnalysisFastGoodGood alternative to Dansyl-Cl, performs well in weakly acidic or basic mobile phases.[1]Less MS signal enhancement compared to Dansyl-Cl.
FMOC-Cl General Amine AnalysisFastGoodDerivatives are stable and well-suited for highly acidic mobile phases often used in proteomics.[1]Can be prone to hydrolysis, requiring non-aqueous reaction conditions.
(S)-Naproxen Chloride Chiral SeparationsFastGoodEnables rapid, automated chiral analysis, especially when coupled with ion mobility mass spectrometry.[13]Less established than Marfey's Reagent; may require more method development.
Decision Logic: Choosing the Right Reagent

The selection of a derivatization agent is a critical decision that impacts the success of the entire analytical workflow. The following decision tree provides a logical framework for this choice.

Start What is the Primary Analytical Goal? Chiral Chiral Separation of Enantiomers Start->Chiral Distinguish Stereoisomers Sensitivity Maximum Sensitivity for General Amine Screening Start->Sensitivity Quantify Total Amines Marfey Use Marfey's Reagent (AMSF/FDAA) Chiral->Marfey Well-established method needed Dansyl Use Dansyl Chloride Sensitivity->Dansyl Highest signal boost desired Other Consider Dabsyl-Cl or FMOC-Cl based on LC conditions Sensitivity->Other Specific pH conditions required

Caption: Decision tree for selecting an amine derivatization reagent.

Conclusion and Recommendations

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (AMSF) and its chiral analog, Marfey's Reagent, are indispensable tools for the mass spectrometric analysis of chiral amines. By converting enantiomers into separable diastereomers, this reagent allows for their accurate quantification using standard LC-MS instrumentation. However, for applications not requiring chiral separation, AMSF is often outperformed by other reagents.

For researchers seeking maximum sensitivity in general amine screening, Dansyl Chloride is highly recommended due to its proven ability to significantly enhance ionization efficiency.[1] The choice of reagent must always be guided by the specific analytical question. By understanding the chemical principles and comparative performance of these reagents, researchers can develop robust, sensitive, and reliable methods for the analysis of amine-containing compounds, advancing fields from metabolomics to drug development.

References

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group. [Link]

  • Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. PubMed, National Center for Biotechnology Information. [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry. [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PMC, National Center for Biotechnology Information. [Link]

  • Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. ResearchGate. [Link]

  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications. [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, RSC Publishing. [Link]

  • LC-MS/MS-Based Analytical Method for Marfey's Reagent Derivatized Proteinogenic Amino Acid Stereoisomers. ResearchGate. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, ACS Publications. [Link]

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. R Discovery. [Link]

  • On‐tissue chemical derivatization in mass spectrometry imaging. PMC, National Center for Biotechnology Information. [Link]

  • A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

  • Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed, National Center for Biotechnology Information. [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. [Link]

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Comprehensive Comparison Guide: 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride vs. PMSF

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in proteomics, structural biology, and drug development, preserving protein integrity during extraction and purification is a critical challenge. Endogenous serine proteases can rapidly degrade target proteins upon cell lysis. While Phenylmethylsulfonyl fluoride (PMSF) has been the historical gold standard for serine protease inhibition, water-soluble alternatives like 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (3-AMBSF) —a structural analog to the widely used AEBSF—have emerged as superior alternatives for complex workflows.

This guide objectively compares the stability, kinetics, and practical application of 3-AMBSF against PMSF, providing the mechanistic causality and experimental data required to optimize your protein isolation protocols.

Mechanistic Overview: The Causality of Inhibition

Both 3-AMBSF and PMSF belong to the sulfonyl fluoride class of irreversible protease inhibitors. They function by mimicking the natural substrate of serine proteases (such as trypsin, chymotrypsin, and thrombin).

The hyper-nucleophilic active-site serine residue (e.g., Ser195 in the catalytic triad) attacks the electrophilic sulfur atom of the inhibitor. This reaction displaces the fluoride ion as a leaving group, resulting in a stable, covalently sulfonylated enzyme that is irreversibly inactivated .

Mechanism Ser Active Site Serine (Protease) Complex Tetrahedral Intermediate Ser->Complex Inhibitor Sulfonyl Fluoride (3-AMBSF or PMSF) Inhibitor->Complex Inactivated Sulfonylated Enzyme (Irreversibly Inactive) Complex->Inactivated Covalent Bond Formation HF HF (Leaving Group) Complex->HF Release

Mechanism of irreversible serine protease inhibition by sulfonyl fluorides.

While their mechanism of action is identical, their distinct chemical structures dictate drastically different stability profiles in aqueous environments.

Stability & Kinetics: Why 3-AMBSF Outperforms PMSF

The primary limitation of PMSF is its extreme susceptibility to spontaneous hydrolysis in water. The nucleophilic attack by water molecules or hydroxide ions on the PMSF sulfonyl group rapidly degrades the inhibitor into inactive phenylmethanesulfonic acid and hydrogen fluoride .

The 3-AMBSF Advantage: 3-AMBSF incorporates a protonated primary amine (hydrochloride salt) on the benzene ring. This structural modification achieves two critical outcomes:

  • Aqueous Solubility: The salt form makes 3-AMBSF highly soluble in water (>200 mg/mL), completely eliminating the need for cytotoxic and protein-denaturing organic solvents (like isopropanol or DMSO) required to dissolve PMSF .

  • Electronic Stabilization: The electronic microenvironment created by the aminomethyl group stabilizes the sulfonyl-fluoride bond against spontaneous aqueous hydrolysis at neutral pH, while maintaining high reactivity toward the hyper-reactive active-site serine of proteases.

Quantitative Data Comparison

The following table summarizes the physical and kinetic properties of both inhibitors based on established biochemical data:

Property3-(aminomethyl)benzene-1-sulfonyl fluoride HCl (3-AMBSF)Phenylmethylsulfonyl fluoride (PMSF)
Molecular Weight 239.69 g/mol 174.19 g/mol
Aqueous Solubility High (>200 mg/mL)Extremely Low (<0.1 mg/mL)
Stock Solvent Distilled Water or dilute acid (pH < 6)Anhydrous Isopropanol, Ethanol, or DMSO
Half-life (pH 7.0, 25°C) > 24 hours~110 minutes
Half-life (pH 7.5, 25°C) > 6 hours~55 minutes
Half-life (pH 7.5, 37°C) ~2 hours< 20 minutes
Toxicity Profile Low (Safer alternative)High (Cholinesterase inhibitor, toxic)
Working Concentration 0.1 – 1.0 mM0.1 – 1.0 mM

Note: 3-AMBSF exhibits a nearly identical stability and kinetic profile to its widely documented isomer, AEBSF (Pefabloc® SC) .

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems. The causality behind each step ensures that the inhibitor remains active exactly when the proteases are released.

Protocol A: Preparation and Application of 3-AMBSF

Ideal for multi-step purifications, long-term lysates, and delicate cell cultures.

  • Stock Preparation: Dissolve 3-AMBSF powder in sterile, double-distilled water to a concentration of 100 mM (23.97 mg/mL).

    • Validation Step: Check the pH of the stock solution. It should be naturally acidic (pH ~5-6). If the pH exceeds 7.0, the stock will degrade prematurely.

  • Storage: Aliquot the aqueous stock and store at -20°C. It remains stable for up to 6 months.

  • Application: Add the stock directly to your lysis buffer to a final concentration of 1.0 mM immediately before use.

    • Causality: Because 3-AMBSF is stable for hours at physiological pH, you do not need to continuously spike the buffer during lengthy downstream purification steps (e.g., column chromatography).

Protocol B: Preparation and Application of PMSF

Ideal for rapid, low-cost inhibition where immediate processing is guaranteed.

  • Stock Preparation: Dissolve PMSF powder in 100% anhydrous isopropanol or ethanol to a concentration of 100 mM (17.4 mg/mL).

    • Validation Step: Ensure the solvent is strictly anhydrous. The presence of water in the solvent will rapidly hydrolyze the stock, rendering it useless before it ever reaches your sample.

  • Storage: Store at -20°C.

  • Application (Critical Timing): Add PMSF to the aqueous lysis buffer (final concentration 1.0 mM) less than 1 minute before homogenizing the cells.

    • Validation Step: Observe the buffer upon addition. If a heavy, persistent milky precipitate forms, the PMSF has crashed out of solution and will not effectively inhibit proteases. Ensure vigorous mixing.

    • Causality: Because PMSF's half-life at pH 7.5 is only 55 minutes, it must be re-added every 30-45 minutes during prolonged purification workflows.

Workflow Start Start Protein Extraction PrepAMBSF Prepare 3-AMBSF (Aqueous Stock, 100 mM) Start->PrepAMBSF PrepPMSF Prepare PMSF (Anhydrous Isopropanol, 100 mM) Start->PrepPMSF LysisBuffer Add to Lysis Buffer (Final Conc. 0.1 - 1.0 mM) PrepAMBSF->LysisBuffer Stable in buffer PrepPMSF->LysisBuffer Add immediately before use Homogenize Homogenize Tissue/Cells (Keep on Ice) LysisBuffer->Homogenize Centrifuge Centrifuge & Collect Supernatant Homogenize->Centrifuge Store Downstream Analysis (Stable Protection with 3-AMBSF) Centrifuge->Store

Comparative workflow for protein extraction using 3-AMBSF vs. PMSF.

Conclusion & Recommendations

While PMSF remains a cost-effective choice for rapid, single-step lysis procedures, its extreme hydrophobicity, high toxicity, and rapid degradation in water make it a liability for complex proteomics workflows.

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (3-AMBSF) provides a scientifically superior alternative. Its high aqueous solubility eliminates the risk of solvent-induced protein denaturation, and its extended half-life ensures continuous protection of your target proteins throughout lengthy extraction and purification protocols. For any workflow requiring sustained protease inhibition at physiological pH, 3-AMBSF is the recommended choice.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at:[Link]

  • Phenylmethylsulfonyl fluoride (PMSF). Wikipedia. Available at:[Link]

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